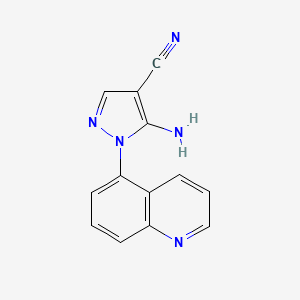

5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile

説明

5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of heterocycles . It is a part of the quinolinyl-pyrazoles family, which has been studied extensively due to its versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies .

Synthesis Analysis

The synthesis of quinolinyl-pyrazoles involves new strategies on par with the reported methods . For instance, a novel compound was synthesized by treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile with phenylhydrazine in boiling ethanol . Another method involves the use of alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis

The molecular structure of this compound is characterized by a hetero nucleus with a chemical formula of C16H10N6. Theoretical electronic absorption spectra in different media were acquired using the Coulomb-attenuating approach (CAM-B3LYP) and the Corrected Linear Response Polarizable Continuum Model (CLR) PCM .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . For instance, the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles .科学的研究の応用

1. Antihyperglycemic Activity

5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile derivatives have been explored for their potential antihyperglycemic activity. A study involved the synthesis of novel compounds and their in vivo testing in albino Wistar rats for antihyperglycemic effects. Certain derivatives exhibited a significant reduction in blood glucose levels in streptozotocin-induced diabetic rats, indicating their potential as antidiabetic agents. Further experimental studies supported their antidiabetic activity, including impacts on enzymes, antihyperlipidemic effects, and histopathology. Molecular docking studies also aligned with these experimental results, suggesting the efficacy of these compounds in managing diabetes (Kattimani et al., 2019).

2. Analgesic, Anti-Inflammatory, and Vasorelaxant Effects

The molecular modification and synthesis of this compound derivatives are crucial for discovering drugs with optimal pharmacological profiles. One study aimed to evaluate the analgesic, anti-inflammatory, and vasorelaxant effects of a new pyrazole derivative, along with its mechanisms of action. The derivative demonstrated reduced abdominal writhing, reduced licking times in response to pain, reduced paw edema, and cell migration during inflammation tests. It also exhibited vasorelaxant effects, potentially involving the NO/cGMP pathway and K+ channels. These results indicate the compound's potential for addressing pain, inflammation, and related vascular issues (Oliveira et al., 2017).

3. Diagnostic and Therapeutic Applications in Neurology

This compound derivatives have been radiolabeled for potential use in imaging GABA(A) and GABA(B) receptors with positron emission tomography (PET). The studies focused on the development of new radiotracers that can help in the diagnosis and therapeutic monitoring of neurological conditions by imaging specific receptors in the central nervous system. Preliminary studies in rodents indicated promising imaging characteristics, with certain derivatives showing high brain uptake and appropriate distribution, suggesting their potential use in imaging GABA receptors (Moran et al., 2012).

4. Therapeutic Potential in Gastrointestinal Disorders

Research into this compound derivatives also includes their potential application in treating gastrointestinal disorders. For example, a compound named TZB-30878, which exhibits both 5-hydroxytryptamine (5-HT)1A agonism and 5-HT3 antagonism effects, has been hypothesized to be beneficial as a medication for diarrhea-predominant irritable bowel syndrome (d-IBS). Preclinical studies confirmed the dual effects of this compound and demonstrated its efficacy in an IBS-like animal model, indicating its potential therapeutic role in managing IBS (Tamaoki et al., 2007).

将来の方向性

The future directions for the study of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile and related compounds involve further exploration of their synthesis, properties, and potential applications. The goal is to develop less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

作用機序

Target of Action

Similar compounds have been reported to exhibit properties such as human cannabinoid receptors (hcb1 and hcb2), inhibitors of p38 kinase and cb1 receptor antagonists .

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to affect various pathways, leading to downstream effects .

Result of Action

Similar compounds have been reported to have various effects, including anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour properties .

Action Environment

The synthesis of similar compounds has been reported to be environmentally benign, using green solvents and heterogeneous catalysts .

特性

IUPAC Name |

5-amino-1-quinolin-5-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5/c14-7-9-8-17-18(13(9)15)12-5-1-4-11-10(12)3-2-6-16-11/h1-6,8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJNUFRXMVISPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)N3C(=C(C=N3)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

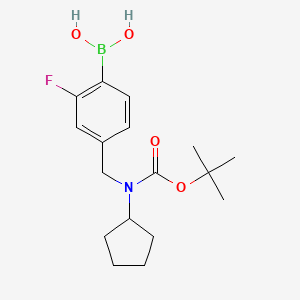

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

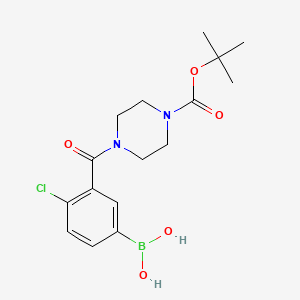

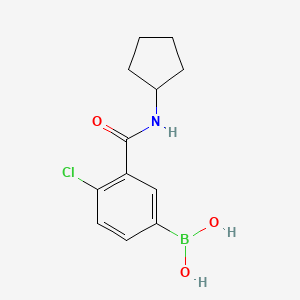

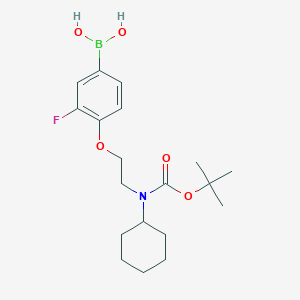

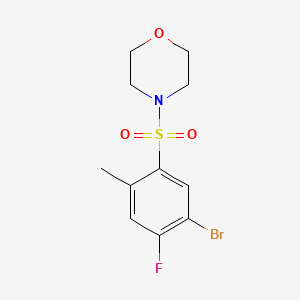

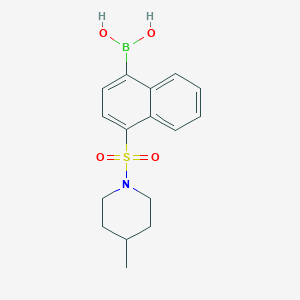

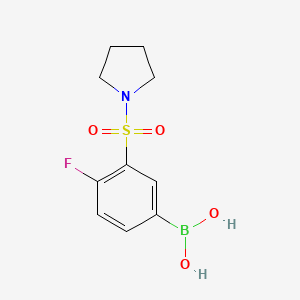

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromobenzo[d]thiazol-7-ol](/img/structure/B1408106.png)